molecular formula C17H17N3O2 B578234 tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate CAS No. 1352318-65-0

tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate

Cat. No.: B578234
CAS No.: 1352318-65-0
M. Wt: 295.342
InChI Key: QGJABBNRUXAGQR-UHFFFAOYSA-N
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Description

Comparison with Similar Compounds

tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate can be compared with similar compounds such as:

Biological Activity

tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate, with the CAS number 1352318-65-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.34 g/mol
  • Structure : The compound features a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with a cyanopyridine moiety.

Research indicates that this compound may interact with various biological pathways. It is particularly noted for its potential as an inhibitor in cancer models, specifically targeting pathways involved in cell proliferation and apoptosis.

Inhibition of KRAS G12C Mutant

A significant study demonstrated the compound's ability to inhibit the KRAS G12C mutant protein, which is implicated in various cancers. The treatment led to a marked reduction in RAS-GTP levels and increased apoptosis in tumor cells, suggesting its potential as an anti-cancer agent .

Case Studies and Experimental Data

  • Anti-tumor Efficacy :
    • In a xenograft model using KRAS G12C mutant cells, administration of the compound resulted in substantial tumor growth inhibition (TGI) of up to 98% at optimal doses .
  • Mechanistic Insights :
    • The compound's mechanism involves the modulation of ERK signaling pathways, evidenced by significant reductions in phosphorylated ERK levels post-treatment .
  • Cellular Effects :
    • In vitro studies have shown that this compound induces apoptosis through caspase activation, highlighting its role in programmed cell death mechanisms .

Comparative Analysis of Biological Activity

Compound Target Effect Study Reference
This compoundKRAS G12C98% TGI
M4 (related compound)Aβ 1-42 aggregationModerate protective effect
GalantamineAβ 1-42 aggregationSignificant reduction of plaques

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been reported to be harmful upon skin contact and inhalation, necessitating careful handling in laboratory settings .

Properties

IUPAC Name

tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)22-16(21)20-14-8-6-12(7-9-14)15-13(11-18)5-4-10-19-15/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJABBNRUXAGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718588
Record name tert-Butyl [4-(3-cyanopyridin-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-65-0
Record name Carbamic acid, N-[4-(3-cyano-2-pyridinyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(3-cyanopyridin-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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